molecular formula C12H16O5 B1442891 1,3-O-Benzylidene-D-arabitol CAS No. 80924-06-7

1,3-O-Benzylidene-D-arabitol

Cat. No. B1442891
CAS RN: 80924-06-7
M. Wt: 240.25 g/mol
InChI Key: IENSYSQTQGXKIV-KBIHSYGRSA-N
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Description

1,3-O-Benzylidene-D-arabitol is a chemical substance that is widely used in the biomedical sector. It serves as a fundamental precursor for manufacturing antiviral drugs including Ribavirin . Its potential as an effective treatment for fungal infections has also shown substantial promise .


Synthesis Analysis

The synthesis of this compound involves D-arabinitol and Benzaldehyde dimethyl acetal .


Molecular Structure Analysis

The molecular formula of this compound is C12H16O5 . The molecular weight is 240.25 g/mol . The SMILES string is OCC@H[C@H]1OC@Hc2ccccc2 .


Physical And Chemical Properties Analysis

This compound is a powder with an optical activity of [α]/D +11.5±1.5°, c = 1 in ethanol . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Bioconversion and Biotechnological Applications

1,3-O-Benzylidene-D-arabitol is a derivative of arabitol, which is a part of the pentitol family. Arabitol finds application in the food industry as a sweetener and in producing human therapeutics as an anticariogenic agent and an adipose tissue reducer. It can be used as a substrate for various chemical products, such as arabinoic and xylonic acids, propylene, and ethylene glycol. Notably, it is included in the list of 12 building block C3-C6 compounds designated for further biotechnological research. Yeasts from genera such as Candida and Pichia are utilized for the production of arabitol through bioconversion or biotransformation processes, using waste materials from agriculture, forest, and biodiesel industries (Kordowska-Wiater, 2015).

2. Chemical Synthesis and Structural Studies

This compound and its isomers have been subjects of chemical synthesis and structural studies. For instance, D-Arabinitol and xylitol were processed to yield 1-O-benzyl derivatives, which were identified through chemical identification methods. This research provides insights into the stereochemistry and preferential acetonation of pentitols (Nakagawa et al., 1967).

3. Application in Oleaginous Yeast Production

The oleaginous yeast Rhodosporidium toruloides IFO0880 has been found to produce d-arabitol during growth on xylose in nitrogen-rich medium. This yeast strain's ability to utilize xylose efficiently for d-arabitol production showcases its potential in producing multiple value-added chemicals from xylose, a sugar alcohol considered a bio-based building block chemical (Jagtap & Rao, 2017).

4. Potential in Plant Selectable Markers

Arabitol dehydrogenase has been adapted as a plant selectable marker, using the enzyme to convert arabitol into metabolizable xylulose for plant cells. This application was demonstrated in rice, with transformation efficiencies comparable to traditional methods. This study indicates arabitol's potential as an effective means of plant selection (LaFayette et al., 2005).

5. Dental Health Applications

Arabitol's inhibitory effects on caries-associated microbiologic parameters of oral Streptococci and Lactobacilli have been studied. It was found to have inhibitory effects on cell growth and acid production of these bacteria, comparable to xylitol. This suggests its potential application in dental health, specifically in reducing dental caries (Loman & Ju, 2015).

Safety and Hazards

1,3-O-Benzylidene-D-arabitol is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(1R)-1-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENSYSQTQGXKIV-KBIHSYGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC(O1)C2=CC=CC=C2)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80924-06-7
Record name 1,3-O-(S)-Benzylidene-D-arabitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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